molecular formula C10H21NO2 B13563682 Tert-butyl 5-(methylamino)pentanoate

Tert-butyl 5-(methylamino)pentanoate

Cat. No.: B13563682
M. Wt: 187.28 g/mol
InChI Key: HCYVRVRXZSYAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(methylamino)pentanoate: is an organic compound with the molecular formula C10H21NO2. It is a derivative of pentanoic acid, where the carboxyl group is esterified with tert-butyl alcohol and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of tert-butyl 5-(methylamino)pentanoate typically involves the esterification of 5-(methylamino)pentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

    Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-(methylamino)pentanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, hydroxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, hydroxylated compounds.

Scientific Research Applications

Chemistry:

  • Tert-butyl 5-(methylamino)pentanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound can be used to study the effects of esterified amino acids on cellular processes and metabolic pathways.

Medicine:

  • It has potential applications in drug development, particularly in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 5-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed in vivo to release the active 5-(methylamino)pentanoic acid, which can then interact with its target. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Pentanoic acid: The parent compound, which lacks the ester and methylamino groups.

    Methyl 5-(methylamino)pentanoate: Similar structure but with a methyl ester instead of a tert-butyl ester.

    Tert-butyl 5-aminopentanoate: Similar structure but without the methyl group on the amino group.

Uniqueness:

  • Tert-butyl 5-(methylamino)pentanoate is unique due to the presence of both the tert-butyl ester and the methylamino group, which confer specific chemical properties and reactivity. The tert-butyl group provides steric hindrance, making the compound more resistant to hydrolysis, while the methylamino group enhances its nucleophilicity and ability to participate in hydrogen bonding.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 5-(methylamino)pentanoate

InChI

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-6-8-11-4/h11H,5-8H2,1-4H3

InChI Key

HCYVRVRXZSYAPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.